molecular formula C10H14N2O B089846 N,N-Diethyl-4-nitrosoaniline CAS No. 120-22-9

N,N-Diethyl-4-nitrosoaniline

Cat. No. B089846
CAS RN: 120-22-9
M. Wt: 178.23 g/mol
InChI Key: OLNMJIHADFYHAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Diethyl-4-nitrosoaniline and related compounds involves multi-step chemical processes. For example, Liu Deng-cai synthesized a derivative, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, through oxidation, etherification, reduction, alkylation, and oxidation steps with a total yield of 75%, showcasing the feasibility of synthesizing complex nitrosoaniline derivatives (Liu Deng-cai, 2008). Similarly, rapid room temperature liquid phase synthesis methods have been developed for related molecules, highlighting efficient production techniques (Hernán Valle et al., 2018).

Molecular Structure Analysis

The molecular structure of N,N-Diethyl-4-nitrosoaniline derivatives has been explored using various analytical techniques. Studies on N-alkyl-N-cyclopropylanilines have contributed to understanding the nitrosation mechanism of N,N-dialkyl aromatic amines, revealing insights into the molecular structure transformations upon reaction with nitrous acid (R. Loeppky & Saleh Elomari, 2000).

Chemical Reactions and Properties

N,N-Diethyl-4-nitrosoaniline participates in various chemical reactions, contributing to its versatility in synthetic chemistry. For instance, Rh(III)-catalyzed tandem acylmethylation/nitroso migration/cyclization reactions involving N-nitrosoanilines have been developed to synthesize 3-nitrosoindoles, demonstrating the compound's reactivity and utility in complex organic synthesis (Yin-Su Wu et al., 2020).

Physical Properties Analysis

The physical properties of N,N-Diethyl-4-nitrosoaniline derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science. Studies have shown that specific nitrosoaniline derivatives display photoactive properties, with potential for use in photochemical applications (Suthirat Yoopensuk et al., 2012).

Chemical Properties Analysis

The chemical properties of N,N-Diethyl-4-nitrosoaniline, including reactivity with various chemical agents and stability under different conditions, are fundamental for its application in synthesis and material development. The nitrosation reactions and subsequent transformations of N,N-dialkyl aromatic amines into N-alkyl-N-nitrosoaniline derivatives highlight the compound's chemical behavior and potential for creating novel materials (R. Loeppky & Saleh Elomari, 2000).

Scientific Research Applications

Application 1: Fluorescence Studies

  • Summary of the Application: N,N-Diethyl-4-nitrosoaniline (DENA) has been used in fluorescence studies to understand the dual fluorescence phenomenon. This compound exhibits dual fluorescence in certain solvents, showing two emission bands in medium polar solvents .
  • Methods of Application: The absorption and fluorescence spectra of DENA were measured in solvents of various polarities at room temperature . The emission spectra of DENA were found to exhibit a single emission band in non-polar solvent (cyclohexane) and in a highly polar solvent (acetonitrile). Two emission bands were observed in medium polar solvents (tetrahydrofuran, 1,2-dichloroethane and dichloromethane) .
  • Results or Outcomes: The dual fluorescence may be attributed to the presence of two different ground state structural conformers of DENA in equilibrium that are stabilized through solute-solvent interaction .

Application 2: Detection of Singlet Oxygen

  • Summary of the Application: N,N-Diethyl-4-nitrosoaniline is used for the detection of singlet oxygen . Singlet oxygen is a reactive oxygen species that plays a role in various biological processes, including cell signaling and apoptosis.
  • Methods of Application: N,N-Diethyl-4-nitrosoaniline is used along with imidazole to detect the formation of singlet oxygen in cells . Singlet oxygen reacts with imidazole and thereby bleaches N,N-Diethyl-4-nitrosoaniline via oxidation .
  • Results or Outcomes: The method allows for the detection of singlet oxygen in cells .

Safety And Hazards

“N,N-Diethyl-4-nitrosoaniline” can form an explosive mixture with air. Contact with water liberates toxic gas. It is water reactive and a combustible material . It is recommended to wear self-contained breathing apparatus and protective suit when handling this chemical .

properties

IUPAC Name

N,N-diethyl-4-nitrosoaniline
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InChI

InChI=1S/C10H14N2O/c1-3-12(4-2)10-7-5-9(11-13)6-8-10/h5-8H,3-4H2,1-2H3
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InChI Key

OLNMJIHADFYHAK-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=O
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Molecular Formula

C10H14N2O
Record name P-NITROSODIETHYLANILINE
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DSSTOX Substance ID

DTXSID3059507
Record name Benzenamine, N,N-diethyl-4-nitroso-
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Molecular Weight

178.23 g/mol
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Physical Description

P-nitrosodiethylaniline is a green solid. Insoluble in water.
Record name P-NITROSODIETHYLANILINE
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Product Name

N,N-Diethyl-4-nitrosoaniline

CAS RN

120-22-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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